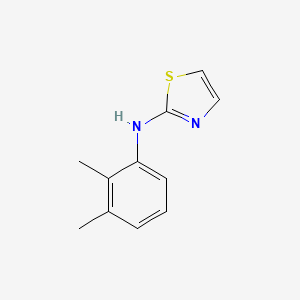

N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine

Description

N-(2,3-Dimethylphenyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 1,3-thiazol-2-amine core substituted at the nitrogen atom with a 2,3-dimethylphenyl group. Thiazole derivatives are pharmacologically significant due to their antimicrobial, antiproliferative, and anti-tubercular activities .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-4-3-5-10(9(8)2)13-11-12-6-7-14-11/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMAVJDKJRGLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,3-dimethylaniline with thioamide derivatives under specific conditions. One common method involves the cyclization of 2,3-dimethylaniline with thiourea in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The choice of solvent and catalyst can also be tailored to improve yield and purity.

Chemical Reactions Analysis

Reactions Involving the Amine Group

The secondary amine group participates in nucleophilic reactions, enabling functionalization through alkylation, acylation, and condensation.

Acylation

The amine reacts with acyl chlorides or anhydrides to form substituted amides. For example:

-

Reaction with acetyl chloride : Produces N-acetyl derivatives under mild conditions (triethylamine, dioxane) .

-

Reaction with benzoyl chloride : Forms N-benzoyl derivatives, enhancing lipophilicity for pharmaceutical applications .

Table 1: Acylation Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Dioxane, triethylamine, RT | N-Acetyl derivative | 85–90% | |

| Benzoyl chloride | DMF, 60°C | N-Benzoyl derivative | 78% |

Alkylation

The amine undergoes alkylation with alkyl halides or epoxides:

-

Methyl iodide : Forms N-methyl derivatives in DMF with potassium carbonate .

-

Ethylene oxide : Produces N-hydroxyethyl derivatives under reflux conditions .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 4- and 5-positions, influenced by the dimethylphenyl group’s electron-donating effects.

Nitration

Nitration with mixed acid (HNO₃/H₂SO₄) targets the 5-position:

Key Insight : The dimethylphenyl group slightly deactivates the ring, requiring elevated temperatures (~50°C) .

Halogenation

Bromination (NBS, benzoyl peroxide) introduces bromine at the 4-position:

Table 2: Halogenation Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Ethanol, RT | 4-Bromo-thiazole derivative |

Coordination Chemistry

The thiazole’s nitrogen and amine group act as ligands for transition metals:

-

Copper(II) complexes : Form stable complexes with antimicrobial activity .

-

Palladium-catalyzed couplings : Facilitate Suzuki-Miyaura reactions for biaryl synthesis .

Example :

Cyclization and Heterocycle Formation

The amine group participates in cyclocondensation to form fused heterocycles:

Reaction with α-Halo Ketones

Condensation with chloroacetone yields imidazo[2,1-b]thiazoles:

Formation of Hydrazones

Reaction with aryl aldehydes forms hydrazone derivatives, enhancing anticancer activity :

Table 3: Cyclization Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, reflux | Thiazole-hydrazone derivative |

Oxidation and Reduction

Scientific Research Applications

Antimicrobial Activity

N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant activity against a range of pathogens, including bacteria and fungi.

- Mechanism of Action : The thiazole ring is known to enhance the lipophilicity of compounds, facilitating better membrane penetration and interaction with microbial targets. Studies have shown that specific derivatives can inhibit the growth of drug-resistant strains of Staphylococcus aureus and Candida species .

- Case Study : In a study evaluating various thiazole derivatives, compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | MRSA | Significant inhibition |

| 4-substituted thiazoles | Candida auris | Greater than fluconazole |

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells.

- Mechanism of Action : Thiazole derivatives can interfere with cancer cell proliferation by inducing cell cycle arrest and apoptosis. They often target specific pathways involved in tumor growth and metastasis.

- Case Study : A recent investigation revealed that thiazole derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). The most active compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 23.30 ± 0.35 | Apoptosis induction |

| N-acylated thiazoles | U251 | <30 | Cell cycle arrest |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases.

- Mechanism of Action : The compound exhibits inhibitory effects on cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), which are implicated in Alzheimer's disease pathology. By inhibiting these enzymes, the compound may help increase acetylcholine levels in the brain, enhancing cognitive function .

- Case Study : Experimental models demonstrated that thiazole derivatives significantly reduced amyloid-beta aggregation and oxidative stress markers in neuronal cells. This suggests a potential role in the treatment or prevention of Alzheimer's disease .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase | 3.14 |

| Thiazole derivatives | Butyrylcholinesterase | 2.94 |

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly influence solubility, stability, and biological activity:

- N-(2,6-Dimethylphenyl)-1,3-thiazol-2-amine derivatives (e.g., compounds 49–52 in ):

- Crystal structure analysis reveals planar geometry, with RMS deviations of 0.009 Å (phenyl) and 0.030 Å (thiazole), favoring π-π stacking .

Table 1: Key Properties of Selected Thiazol-2-amine Derivatives

Structural and Spectroscopic Insights

- Crystallography :

- Spectroscopy :

- ¹H NMR spectra for analogs (e.g., compound 49) show characteristic aromatic protons at δ 6.8–7.5 ppm and methyl groups at δ 2.2–2.5 ppm .

Biological Activity

N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

1. Antimicrobial Activity

This compound has been investigated for its potential antimicrobial effects against various pathogens.

Key Findings:

- The compound exhibits notable activity against Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) comparable to that of established antifungal agents like ketoconazole .

- A study on 2-aminothiazoles indicated that this compound class shows antibacterial activity against Mycobacterium tuberculosis, highlighting its potential as an anti-tubercular agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Agent |

|---|---|---|

| Candida albicans | 1.23 | Ketoconazole |

| Candida parapsilosis | 1.23 | Ketoconazole |

| Mycobacterium tuberculosis | <1 | - |

2. Anticancer Properties

Research has demonstrated the anticancer potential of this compound through various mechanisms.

Key Findings:

- The compound has been shown to inhibit cell viability in cancer cell lines such as Caco-2 and A549. For instance, certain derivatives displayed a significant reduction in cell viability (39.8% for Caco-2) compared to untreated controls .

- Structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticancer activity. For example, the addition of a methyl group improved efficacy against Caco-2 cells .

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | Viability Reduction (%) | Modification |

|---|---|---|

| Caco-2 | 39.8 | None |

| A549 | Variable | Methyl group added |

3. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

Key Findings:

- The compound has been identified as a direct inhibitor of 5-lipoxygenase (LOX), an enzyme critical in the synthesis of leukotrienes associated with inflammatory diseases such as asthma and rheumatoid arthritis .

Case Study:

In vitro assays demonstrated that derivatives of thiazole compounds effectively reduced inflammation markers in cell cultures treated with pro-inflammatory stimuli.

Q & A

Q. What are the common synthetic routes for N-(2,3-dimethylphenyl)-1,3-thiazol-2-amine?

The compound is typically synthesized via condensation reactions between 2-aminothiazole derivatives and substituted aryl halides. For example, in analogous compounds like N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, the reaction involves refluxing 1,3-thiazol-2-amine with aryl halides in ethanol using sodium acetate as a base . Modifications may include varying substituents on the aryl ring (e.g., methyl, chloro) to optimize yield. Reaction monitoring via TLC and purification by recrystallization or column chromatography are standard practices .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Used to resolve molecular geometry and confirm substituent positions (e.g., dihedral angles between thiazole and aryl rings) .

- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon signals (e.g., thiazole C2 at ~155 ppm) .

- IR spectroscopy : Key peaks include N-H stretching (~3300 cm⁻¹) and C-S vibrations (~690 cm⁻¹) .

Q. What biological activities are associated with thiazol-2-amine derivatives?

Thiazol-2-amine derivatives exhibit antifungal, antibacterial, and anticancer properties. For instance, substituents like chloro or methyl groups on the aryl ring enhance bioactivity by modulating electron density and steric effects . Testing typically involves in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

Discrepancies (e.g., high R-factors, thermal motion anomalies) require iterative refinement using software like SHELXL . Tools like PLATON or OLEX2 validate hydrogen bonding, torsional angles, and check for twinning or disorder . For example, SHELX’s robust parameterization handles high-resolution data and pseudosymmetry, common in thiazole derivatives .

Q. What strategies optimize the synthesis of analogs with improved bioactivity?

- Substituent engineering : Electron-withdrawing groups (e.g., Cl) on the aryl ring enhance antibacterial activity, while electron-donating groups (e.g., methyl) improve solubility .

- Multi-component reactions : Ethanol-mediated one-pot syntheses reduce steps and improve yields (e.g., coupling aryl glyoxals with 2-aminothiazoles) .

- DFT modeling : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .

Q. How do solvent and reaction conditions influence polymorph formation in thiazol-2-amine derivatives?

Polar solvents (e.g., ethanol, DMF) favor specific crystal packing via hydrogen bonding. For example, N-(3-chlorophenyl)benzo[d]thiazol-2-amine crystallizes in monoclinic systems with intermolecular N-H···S interactions when recrystallized from ethanol . Controlled cooling rates and seeding techniques minimize polymorphic variability.

Q. What computational tools are recommended for studying electronic interactions in these compounds?

- Gaussian or ORCA : Calculate Mulliken charges and electrostatic potential surfaces to map nucleophilic/electrophilic sites .

- Mercury (CCDC) : Visualizes π-π stacking and van der Waals interactions in crystal lattices .

- Molecular docking (AutoDock Vina) : Screens binding affinities to biological targets (e.g., bacterial enzymes) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for hygroscopic intermediates (e.g., sodium acetate).

- Crystallography : Use low-temperature data collection (100 K) to mitigate thermal motion artifacts .

- Bioassays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results via triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.